2-Oxopropyl 4-methoxybenzoate

Description

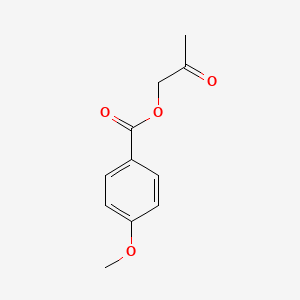

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxopropyl 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOGRFVBXSHGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of 2 Oxopropyl 4 Methoxybenzoate

Isolation and Identification from Botanical Sources

Despite extensive phytochemical analysis of various plants, 2-Oxopropyl 4-methoxybenzoate (B1229959) does not appear in the lists of identified compounds for key botanical species often scrutinized for novel chemical entities.

Codonopsis pilosula, a perennial flowering plant, is a significant herb in traditional Chinese medicine. rsc.org Its roots are known to contain a diverse array of chemical constituents, which have been the subject of numerous studies. The major classes of compounds isolated from Codonopsis pilosula include polysaccharides, polyacetylenes, alkaloids, lignans, flavonoids, and terpenoids. mdpi.comd-nb.infonih.gov However, detailed chemical analyses of Codonopsis pilosula have not reported the presence of 2-Oxopropyl 4-methoxybenzoate. mdpi.comsciepub.com

Table 1: Major Classes of Chemical Constituents in Codonopsis pilosula

| Compound Class | Examples |

| Alkaloids | Codonopsine, Radicamine A, Codonopsinol C |

| Polysaccharides | Inulin-type fructans |

| Phenylpropanoids | Tangshenoside I |

| Polyacetylenes | Lobetyolin, Lobetyolinin |

| Triterpenoids | Astragaloside derivatives |

| Flavonoids | Luteolin, Kaempferol derivatives |

This table is based on compounds identified in various studies of Codonopsis pilosula. d-nb.infowindows.net

Shenqi Fuzheng Injection is a well-known traditional Chinese medicine preparation composed of extracts from Radix Astragali and Radix Codonopsis pilosula. xiahepublishing.comnih.govresearchgate.net It is used clinically as an adjuvant therapy for cancer. researchgate.net Comprehensive analytical studies using techniques like ultra-fast liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UFLC-Q-TOF-MS/MS) have been conducted to identify the chemical constituents of Shenqi Fuzheng Injection. nih.govresearchgate.net These investigations have led to the identification of numerous compounds, including organic acids, amino acids, alkaloids, flavonoids, and saponins. researchgate.netnih.gov Notably, this compound has not been identified among the constituents in these detailed analyses of Shenqi Fuzheng Extract. windows.netxiahepublishing.comnih.govresearchgate.netnih.gov

Hypothetical Biosynthetic Pathways and Precursors

In the absence of its natural discovery, the biosynthesis of this compound can only be hypothesized based on established metabolic pathways in plants, particularly the phenylpropanoid pathway. taylorandfrancis.comnih.govwikipedia.orgresearchgate.net This pathway is responsible for the synthesis of a wide variety of plant secondary metabolites from the amino acid phenylalanine. taylorandfrancis.comnih.govwikipedia.org

The biosynthesis of the 4-methoxybenzoate moiety likely begins with phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. rsc.org A series of hydroxylation, methylation, and side-chain shortening reactions would lead to 4-methoxybenzoic acid. The 2-oxopropyl side chain could potentially be derived from acetyl-CoA or other central metabolites and attached to the 4-methoxybenzoic acid via an esterification reaction.

Table 2: Hypothetical Biosynthetic Precursors for this compound

| Moiety | Potential Precursor(s) | Metabolic Pathway |

| 4-methoxybenzoate | Phenylalanine, Cinnamic acid, p-Coumaric acid | Phenylpropanoid Pathway |

| 2-oxopropyl | Acetyl-CoA, Pyruvate | Glycolysis, Krebs Cycle |

Ecological and Chemo-taxonomic Relevance

As this compound has not been identified in any plant species, its ecological and chemo-taxonomic relevance cannot be assessed. However, the chemical profile of the genus Codonopsis and the family Campanulaceae, to which it belongs, offers insights into chemo-taxonomic markers. nih.govspringermedizin.de The Campanulaceae family is characterized by the presence of inulin (B196767) as a storage carbohydrate and alkaloids such as lobeline (B1674988) in the subfamily Lobelioideae. wikipedia.orgberkeley.edu The genus Codonopsis is rich in polyacetylenes, phenylpropanoids, and specific alkaloids, which serve as distinguishing chemical markers. nih.govspringermedizin.de The absence of this compound in the extensive phytochemical data for this genus and family suggests it is not a characteristic compound for these taxa.

Synthetic Methodologies and Strategies for 2 Oxopropyl 4 Methoxybenzoate and Its Analogues

Esterification Reactions for the Phenacyl Benzoate (B1203000) Moiety

The formation of the phenacyl benzoate structure, a class of α-acyloxyketones, is a cornerstone in the synthesis of 2-Oxopropyl 4-methoxybenzoate (B1229959) and its analogues. A prevalent and direct method involves the esterification of a carboxylic acid with an α-haloketone.

Reaction of α-Bromo Ketones with Carboxylic Acids

A fundamental and widely used method for synthesizing α-acyloxyketones is the nucleophilic substitution reaction between an α-bromo ketone and a carboxylic acid or its corresponding carboxylate salt. researchgate.netjocpr.com This reaction is a direct route to forming the ester bond at the α-position of the ketone. In this process, the carboxylate anion acts as a nucleophile, displacing the bromide from the α-carbon of the ketone.

This strategy is applicable to a wide range of substrates. For instance, structurally complex or sterically hindered α-bromo ketones, such as those derived from adamantane (B196018) or biphenyl (B1667301) systems, can be reacted with carboxylic acid derivatives like 4-methoxybenzoic acid to yield the corresponding phenacyl benzoate analogues. The versatility of this reaction allows for the synthesis of diverse libraries of compounds. mdpi.com While direct examples involving 1-adamantyl bromomethyl ketone or 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with 4-methoxybenzoic acid are specific, the general applicability of the reaction is well-established for various substituted α-bromoacetophenones and aromatic carboxylic acids. researchgate.net

Conditions and Reagents

The success of the esterification between α-bromo ketones and carboxylic acids often depends on the chosen reaction conditions and reagents. The reaction is typically performed in a polar aprotic solvent, which facilitates the dissolution of the reagents and promotes the nucleophilic substitution mechanism.

Commonly employed conditions and reagents include:

Base: A weak base is often used to deprotonate the carboxylic acid, generating the more nucleophilic carboxylate anion. Potassium carbonate (K₂CO₃) is a frequently used base for this purpose. mdpi.com

Solvent: Dimethylformamide (DMF) is a common solvent choice due to its high polarity and ability to solvate cations, thereby enhancing the reactivity of the nucleophile. mdpi.com

Temperature: The reaction is often carried out at room temperature, providing a mild and convenient synthetic protocol. mdpi.com

Catalyst/Promoter: In some variations, phase-transfer catalysts or promoters like potassium fluoride (B91410) in ionic liquids can be used to enhance the reaction rate and yield. researchgate.net

The table below summarizes typical conditions for this esterification.

| Reactants | Base | Solvent | Temperature | Product Type |

| α-Bromo Ketone, Carboxylic Acid | Potassium Carbonate | DMF | Room Temperature | α-Acyloxyketone |

| Phenacyl Bromide, Potassium Salt of Carboxylic Acid | None (pre-formed salt) | Water (with β-cyclodextrin) | Not specified | Phenacyl Ester |

| Acetophenone (B1666503), [Bmim]Br₃, K-salt of Carboxylic Acid | Not applicable | Solvent-free | Not specified | Phenacyl Ester (One-pot from acetophenone) |

Multicomponent Reactions Employing 2-Oxopropyl Benzoate Scaffold

Multicomponent reactions (MCRs) offer an efficient strategy for building molecular complexity from simple starting materials in a single synthetic operation. The 2-oxopropyl benzoate scaffold has been utilized as a key component in several such reactions. scispace.comresearchgate.net

Three-Component Reactions in Aqueous Media

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. Three-component reactions involving isocyanides, carboxylic acids, and a carbonyl compound can be performed in aqueous media. researchgate.netresearchgate.net For example, 2-oxopropyl benzoate can react with an isocyanide and a cinnamic acid derivative in water, often under catalyst-free conditions, to produce highly substituted propanamide derivatives. researchgate.net The unique properties of water can promote these reactions, sometimes leading to high yields without the need for purification. researchgate.net

Derivatization from 2-(2-Oxopropyl)isoindoline-1,3-dione

A notable example of a multicomponent reaction that builds upon a related scaffold is the reaction involving 2-(2-oxopropyl)isoindoline-1,3-dione. researchgate.netznu.ac.ir This compound, which contains a masked 2-oxopropylamine unit, serves as a versatile building block. chemicalbridge.co.uksigmaaldrich.com

A green and efficient one-pot, three-component reaction has been developed using 2-(2-oxopropyl)isoindoline-1,3-dione, various alkyl isocyanides, and a range of aromatic carboxylic acids. researchgate.net This reaction proceeds smoothly in water at room temperature without the need for a catalyst. The process yields 1-(alkylamino)-3-(1,3-dioxoisoindolin-2-yl)-2-methyl-1-oxopropan-2-yl benzoates in good yields. researchgate.net The structures of these complex products are confirmed through spectroscopic methods, and the absence of side products simplifies the work-up procedure. researchgate.net

The table below details the components and products of this specific three-component reaction.

| Component 1 | Component 2 | Component 3 | Solvent | Catalyst | Product Type |

| 2-(2-Oxopropyl)isoindoline-1,3-dione | Alkyl Isocyanide | Aromatic Carboxylic Acid | Water | None | 1-(Alkylamino)-3-(1,3-dioxoisoindolin-2-yl)-2-methyl-1-oxopropan-2-yl benzoate |

Advanced Synthetic Approaches

Beyond classical esterification and multicomponent reactions, more advanced methods have been developed for the synthesis of α-acyloxyketones. These approaches often involve catalytic systems to achieve transformations that are otherwise challenging.

One such method is the platinum-catalyzed migration of propargylic esters. jst.go.jp This reaction converts propargylic esters into α-acyloxyketones. While this provides an alternative route, it requires the synthesis of the propargylic ester precursor.

Another modern approach is the direct oxidative C-H acyloxylation of ketones. thieme-connect.com For instance, acetone (B3395972) can be reacted directly with carboxylic acids in the presence of an iodine catalyst and an oxidant like sodium chlorite (B76162) (NaClO₂). This method forms the C-O bond by functionalizing a C-H bond of the ketone, representing a highly atom-economical strategy for preparing 2-oxopropyl carboxylates. thieme-connect.com

Visible-Light-Induced Ester Synthesis (e.g., related bromo-methoxybenzoates)

The synthesis of O-aryl esters has been advanced by the development of visible-light-induced reactions. acs.org One such method involves a self-propagating radical reaction that allows for the synthesis of phenolic esters from phenols and aldehydes. acs.org This approach is notable for proceeding under mild conditions at room temperature, utilizing a simple compact fluorescent lamp (CFL) as the light source. acs.org

The proposed mechanism begins with the excitation of a phenoxide anion (ArO⁻) by visible light. acs.org This excited species is then oxidized by bromotrichloromethane (B165885) (BrCCl₃), generating a phenoxyl radical (ArO•) and a trichloromethyl radical (Cl₃C•). acs.org The trichloromethyl radical abstracts a hydrogen atom from an aldehyde (Ar'CHO) to form a benzoyl radical (Ar'CO•). acs.org The cycle propagates through the reaction of the benzoyl radical with the phenoxide, and the resulting radical anion is oxidized by BrCCl₃ to yield the final ester product. acs.org

This methodology has been successfully applied to a wide range of substrates. acs.org For instance, phenols with electron-deficient groups, such as in the synthesis of 4-cyanophenyl 2-bromo-5-methoxybenzoate, react efficiently to form the desired ester products in high yields. acs.org The reaction conditions are generally mild, involving a base like potassium hydroxide (B78521) (KOH) or sodium carbonate (Na₂CO₃) in a solvent such as chlorobenzene. acs.org

Table 1: Conditions for Visible-Light-Induced Synthesis of a Bromo-methoxybenzoate Analogue acs.org

| Parameter | Condition |

| Reactants | 4-Cyanophenol, 2-Bromo-5-methoxybenzaldehyde |

| Catalyst System | Visible Light (45 W CFL) |

| Reagents | BrCCl₃, KOH |

| Solvent | Chlorobenzene (C₆H₅Cl) |

| Temperature | Room Temperature |

| Atmosphere | Nitrogen |

| Yield | 84% |

This table illustrates the typical conditions for the synthesis of 4-cyanophenyl 2-bromo-5-methoxybenzoate, a related analogue, via a visible-light-induced pathway.

Enantioselective Synthesis Approaches

Achieving stereocontrol in the synthesis of complex molecules containing the 2-oxopropyl 4-methoxybenzoate moiety is a significant challenge addressed by enantioselective strategies. These methods are crucial for producing specific stereoisomers, which is often a requirement for biologically active compounds.

One sophisticated approach involves the asymmetric synthesis of long-chain 1,3-polyols. nih.gov In this multi-step synthesis, a key step is the Sharpless asymmetric dihydroxylation of a complex cycloheptene (B1346976) derivative, which proceeds with high enantiomeric excess (98.4% ee). nih.gov The resulting diol is then oxidized to produce a complex structure containing the this compound unit, demonstrating the integration of this moiety into a stereochemically rich framework. nih.gov The combinations of specific reduction and reaction techniques allow for the potential synthesis of 16 different diastereomeric products with high enantio- and diastereoselectivity. nih.gov

Another strategy focuses on the catalytically enantioselective desymmetrization of 2-substituted-2-nitro-1,3-diols. This method has been used to synthesize acyclic α-tertiary amines. For example, (R)-2-Benzyl-3-hydroxy-2-nitropropyl 4-methoxybenzoate was synthesized with a 95% yield and 96% enantiomeric excess. doi.org This demonstrates that chiral catalysts can effectively control the stereochemical outcome in reactions forming analogues of this compound. doi.org

Synthesis of Substituted 2-Oxopropyl Benzoate Analogues (e.g., 2-oxopropyl 2-amino-4-methoxybenzoate)

The synthesis of substituted analogues of 2-oxopropyl benzoate often involves straightforward esterification reactions between a substituted benzoic acid and an appropriate ketone derivative. A clear example is the synthesis of 2-oxopropyl 2-amino-4-methoxybenzoate (B4). mdpi.comnih.gov

This synthesis is achieved by reacting a substituted anthranilic acid (2-amino-4-methoxybenzoic acid) with chloroacetone (B47974). nih.gov The general procedure involves dissolving the anthranilic acid in a solvent like N,N-dimethylformamide (DMF), adding a base such as anhydrous potassium carbonate (K₂CO₃), and heating the mixture. nih.gov After a period of heating, the solution is cooled, and chloroacetone is added. The reaction is stirred to completion, and the product is precipitated by pouring the mixture into ice water. nih.gov This method provides the desired 2-oxopropyl 2-amino-4-methoxybenzoate as a solid in good yield. mdpi.comnih.gov Following this general procedure, a variety of substituted analogues can be produced by simply changing the starting anthranilic acid. mdpi.comnih.gov

Table 2: Synthesis of Substituted 2-Oxopropyl Benzoate Analogues mdpi.comnih.gov

| Compound ID | Substituent on Benzoate Ring | Product Name | Yield (%) | Melting Point (°C) |

| B1 | 2-amino, 5-bromo | 2-oxopropyl 2-amino-5-bromobenzoate | 83.9% | 85–87 |

| B2 | 2-amino, 5-iodo | 2-oxopropyl 2-amino-5-iodobenzoate | 84.3% | 81–83 |

| B3 | 2-amino, 5-methyl | 2-oxopropyl 2-amino-5-methylbenzoate | 81.7% | 81–83 |

| B4 | 2-amino, 4-methoxy | 2-oxopropyl 2-amino-4-methoxybenzoate | 80.6% | 87–89 |

| B5 | 2-amino, 4-(trifluoromethyl) | 2-oxopropyl 2-amino-4-(trifluoromethyl)benzoate | 73.6% | 84–86 |

| B6 | 2-amino, 4,5-difluoro | 2-oxopropyl 2-amino-4,5-difluorobenzoate | 78.8% | 88–90 |

| B7 | 2-amino, 4,5-dimethoxy | 2-oxopropyl 2-amino-4,5-dimethoxybenzoate | 70.6% | 82–84 |

This interactive table summarizes the synthesis of various 2-oxopropyl 2-aminobenzoate (B8764639) analogues, highlighting the versatility of the synthetic method. mdpi.comnih.gov

Spectroscopic and Crystallographic Characterization of 2 Oxopropyl 4 Methoxybenzoate and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRESIMS) offer complementary information that, when combined, allows for an unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Oxopropyl 4-methoxybenzoate (B1229959), the expected ¹H-NMR spectrum would exhibit several distinct signals. The aromatic protons on the 4-methoxybenzoate ring are expected to appear as a characteristic AA'BB' system, with two doublets in the downfield region (typically δ 7.0-8.1 ppm). A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would likely be observed around δ 3.8-3.9 ppm. The 2-oxopropyl moiety would be identified by two singlets: one for the methylene (B1212753) (-CH₂-) protons adjacent to the ester and ketone groups (expected around δ 4.8-5.0 ppm) and another for the terminal methyl (-CH₃) protons of the ketone group (expected around δ 2.2-2.3 ppm).

¹³C-NMR Spectroscopy details the carbon skeleton of the molecule. The spectrum of 2-Oxopropyl 4-methoxybenzoate is predicted to show 9 unique carbon signals, accounting for the molecular symmetry of the benzene (B151609) ring. Key signals would include two distinct carbonyl carbons: the ester carbonyl (C=O) at approximately δ 165-167 ppm and the ketone carbonyl at a more downfield position, around δ 200-205 ppm. The aromatic carbons would appear in the δ 114-164 ppm range, with the oxygen- and methoxy-substituted carbons being the most deshielded. The methoxy carbon signal is expected around δ 55-56 ppm, while the methylene and methyl carbons of the 2-oxopropyl group would appear near δ 70-72 ppm and δ 26-28 ppm, respectively.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm these assignments. COSY would show correlations between adjacent protons, although in this specific molecule with many singlet signals, its utility would be focused on the aromatic region. HSQC is invaluable as it correlates each proton signal with its directly attached carbon, confirming the C-H connectivities predicted from the 1D spectra.

Table 1: Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~ 6.95 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~ 4.90 | Singlet | 2H | -O-CH₂-C(O)- |

| ~ 3.88 | Singlet | 3H | -OCH₃ |

| ~ 2.25 | Singlet | 3H | -C(O)-CH₃ |

Table 2: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 202.0 | Ketone Carbonyl (C=O) |

| ~ 166.0 | Ester Carbonyl (C=O) |

| ~ 163.8 | Aromatic (C-4) |

| ~ 131.9 | Aromatic (C-2, C-6) |

| ~ 122.5 | Aromatic (C-1) |

| ~ 114.0 | Aromatic (C-3, C-5) |

| ~ 71.0 | Methylene (-CH₂-) |

| ~ 55.7 | Methoxy (-OCH₃) |

| ~ 26.8 | Methyl (-CH₃) |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czudel.edu The spectrum of this compound would be dominated by strong absorptions corresponding to its two carbonyl groups. The ester carbonyl (C=O) stretch, conjugated with the aromatic ring, is expected to appear as a strong, sharp band around 1715-1730 cm⁻¹. spectroscopyonline.comorgchemboulder.com The aliphatic ketone carbonyl stretch typically appears at a higher wavenumber, around 1720-1740 cm⁻¹, though the presence of the adjacent ester may influence its exact position. Other key vibrational bands would include C-O stretching vibrations for the ester linkage in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1130 cm⁻¹ (symmetric) regions. spectroscopyonline.com Aromatic C=C stretching bands would be visible in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1735 | Strong | Ketone C=O Stretch |

| ~ 1720 | Strong | Aromatic Ester C=O Stretch |

| ~ 1610, 1510 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1280 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~ 1110 | Strong | Symmetric C-O-C Stretch (Ester) |

HRESIMS is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. researchgate.net For this compound, with a molecular formula of C₁₁H₁₂O₄, the calculated monoisotopic mass is 208.0736 Da. HRESIMS analysis would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, with an m/z of 209.0808. The detection of this ion with a mass accuracy of less than 5 ppm would unequivocally confirm the molecular formula. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 231.0628), may also be observed. Tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, such as the formation of the 4-methoxybenzoyl cation (m/z 135) through the cleavage of the ester bond, which would further support the proposed structure. youtube.com

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate confirmation of structure by mapping the precise spatial arrangement of atoms in a crystalline solid.

Table 4: Illustrative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal family (e.g., Triclinic, Monoclinic) |

| Space Group | The symmetry group of the crystal |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.comacs.org An analysis of the crystal structure of this compound would reveal these packing forces. Given its molecular structure, several types of interactions would be anticipated.

C-H···O Hydrogen Bonding: The molecule lacks classic hydrogen bond donors (like -OH or -NH). However, weaker C-H···O hydrogen bonds are likely to be significant. The aromatic C-H groups and the aliphatic C-H groups of the oxopropyl moiety could act as donors, interacting with the lone pairs of the highly electronegative oxygen atoms of the ester and ketone carbonyls.

π-π Stacking: The electron-rich 4-methoxybenzoate rings could engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a parallel or offset fashion. These interactions are crucial for the stabilization of crystal structures containing aromatic systems.

Collectively, these varied and directional interactions would dictate the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility. bohrium.com

Torsion Angle Conformation Analysis

Torsion angle conformation analysis, derived from X-ray crystallography, provides critical insights into the three-dimensional structure of a molecule. This analysis defines the spatial arrangement of atoms and functional groups, which influences the compound's physical and chemical properties. While detailed crystallographic data for this compound is not extensively published, analysis of closely related derivatives offers valuable conformational information.

A notable example is the derivative 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate. nih.gov In its crystalline state, the molecule exhibits a significant twist. The dihedral angle, which describes the rotation around the central bonds connecting the two aromatic rings, is a key parameter. For this derivative, the dihedral angle between the 4-methoxyphenyl (B3050149) and the (4-fluorophenyl)ethanone moieties is 84.28 (8)°. nih.gov This near-perpendicular orientation indicates minimal conjugation between the two ring systems. The conformation is stabilized by a network of intermolecular C—H⋯O and C—H⋯F hydrogen bonds, which link the molecules into a three-dimensional structure. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃FO₄ |

| Crystal System | Monoclinic |

| Unit Cell Dimension (a) | 9.3523 (2) Å |

| Unit Cell Dimension (b) | 10.1949 (2) Å |

| Unit Cell Dimension (c) | 15.6465 (4) Å |

| Unit Cell Angle (β) | 118.842 (2)° |

| Dihedral Angle (Benzene Rings) | 84.28 (8)° |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for the subsequent analysis of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, such as the esterification process to synthesize this compound. rochester.edusigmaaldrich.com By periodically sampling the reaction mixture and analyzing it by TLC, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. youtube.com

The procedure involves spotting the starting materials and aliquots of the reaction mixture taken at different time intervals onto a TLC plate, typically coated with silica (B1680970) gel. rsc.org A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots, especially when the reactant and product have similar retention factor (Rƒ) values. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase. For esters like this compound, common mobile phases consist of a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol. sigmaaldrich.comrsc.org After development, the spots are visualized, commonly under UV light. The reaction is considered complete when the spot corresponding to the starting material has disappeared and the spot for the product is prominent. youtube.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plates are most common for this class of compounds. |

| Mobile Phase Examples | Hexane-Ethyl Acetate (varying ratios, e.g., 15:1 or 3:1) rsc.org, Toluene-Ethanol mixtures sigmaaldrich.com. The ratio is optimized to achieve good separation (typically aiming for a product Rƒ of 0.3-0.4). rochester.edu |

| Application | Starting materials, reaction mixture at intervals, and a cospot are applied using a capillary pipette. rochester.edu |

| Visualization | UV lamp (254 nm) is typically used for aromatic compounds. Stains can also be used if the compounds are not UV-active. rochester.edu |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques essential for the purification and quantitative analysis of compounds like this compound. iajps.com They offer high resolution and sensitivity for separating complex mixtures and determining the purity of the final product.

UPLC is a more recent advancement over conventional HPLC, utilizing columns packed with smaller sub-2 µm particles. austinpublishinggroup.com This reduction in particle size, combined with instrumentation that operates at much higher pressures (up to 1000 bar or 15,000 psi), results in significant improvements in separation efficiency, speed, and sensitivity compared to traditional HPLC systems. researchgate.net An analysis that might take several minutes on an HPLC system can often be completed in a fraction of the time with UPLC, without compromising resolution. These methods are critical for final purity assessment and for developing validated analytical methods for quantification. The selection of columns (e.g., HSS T3) and mobile phases (e.g., gradients of acetonitrile (B52724) and water with additives like formic acid) is tailored to the specific analyte. nih.gov

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |

|---|---|---|

| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm austinpublishinggroup.com |

| Operating Pressure | Up to 400 bar (~6,000 psi) | Up to 1000 bar (~15,000 psi) researchgate.net |

| Resolution | Good | Very High / Excellent iajps.com |

| Analysis Speed | Standard | Significantly faster (up to 10x) austinpublishinggroup.com |

| Solvent Consumption | Higher | Lower austinpublishinggroup.com |

| Sensitivity | Good | Enhanced iajps.com |

Chemical Reactivity and Transformation Mechanisms of 2 Oxopropyl 4 Methoxybenzoate

Enzymatic Biotransformations

The metabolism of benzoate (B1203000) derivatives is a key area of study in biocatalysis. The Cytochrome P450 enzyme CYP199A4, originating from Rhodopseudomonas palustris HaA2, has been identified as a model system for understanding the oxidation of such compounds. nih.govrsc.org While research may not focus exclusively on 2-Oxopropyl 4-methoxybenzoate (B1229959), extensive studies on analogous para-substituted benzoic acids, such as 4-(2-oxopropyl)benzoic acid, provide a clear framework for its expected enzymatic transformations. nih.gov

Cytochrome P450 (CYP199A4) Catalyzed Hydroxylation Pathways (e.g., of 4-(2-oxopropyl) benzoic acid)

CYP199A4 is a heme-thiolate monooxygenase that demonstrates high affinity and specificity for para-substituted benzoic acids. nih.govnih.gov Its primary catalytic function involves the selective oxidation of C-H bonds. nih.govnih.gov In the case of substrates like 4-(2-oxopropyl)benzoic acid, CYP199A4 catalyzes a regioselective hydroxylation reaction. nih.gov This reaction specifically targets the carbon atom adjacent to the carbonyl group (the α-carbon), leading to the formation of an α-hydroxyketone metabolite. nih.gov

The catalytic cycle of CYP199A4, typical for P450 enzymes, is initiated by substrate binding, followed by the reduction of the heme iron. nih.gov The reduced enzyme then binds molecular oxygen, which, after a series of steps involving further reduction and protonation, generates a highly reactive iron-oxo species known as Compound I. This potent oxidizing agent is responsible for abstracting a hydrogen atom from the substrate, initiating the hydroxylation process. nih.gov The enzyme efficiently hydroxylates the α-carbon of 4-(2-oxopropyl)benzoic acid to produce 4-(1-hydroxy-2-oxopropyl)benzoic acid. nih.gov

| Substrate | Enzyme | Primary Reaction | Product | Reference |

|---|---|---|---|---|

| 4-(2-oxopropyl)benzoic acid | CYP199A4 | Regioselective α-hydroxylation | 4-(1-hydroxy-2-oxopropyl)benzoic acid | nih.gov |

| 4-propionylbenzoic acid | CYP199A4 | Regioselective α-hydroxylation | 4-(2-hydroxypropanoyl)benzoic acid | nih.gov |

| 4-methoxybenzoic acid | CYP199A4 | Oxidative Demethylation | 4-hydroxybenzoic acid | rsc.orgresearchgate.net |

Mechanisms of Alpha-Hydroxyketone Formation

The formation of α-hydroxyketones is a key transformation catalyzed by CYP199A4 on substrates possessing a carbonyl group in the para-substituent. nih.gov The mechanism for this reaction involves the C-H hydroxylation of the carbon adjacent to the carbonyl. mdpi.comnih.gov

The process begins with the abstraction of a hydrogen atom from the α-carbon by the enzyme's active ferryl-oxo species (Compound I). This generates a transient substrate radical intermediate and a ferryl-hydroxo species. This is followed by a "radical rebound" step, where the hydroxyl group is transferred from the iron center back to the carbon radical, resulting in the formation of the α-hydroxyketone product. nih.gov This mechanism typically proceeds with a high degree of stereoselectivity. nih.govnih.gov For instance, the hydroxylation of 4-propionylbenzoic acid by CYP199A4 leads to an α-hydroxyketone with high stereoselectivity. mdpi.comnih.gov Theoretical calculations have shown that the formation of the (S)-enantiomer is preferentially favored. nih.gov The rate-limiting step in this hydroxylation process is the initial C-H bond activation, which has a significant energy barrier. mdpi.comnih.gov

Enzyme Active Site Interactions and Substrate Binding

The high selectivity of CYP199A4 for para-substituted benzoic acids is governed by specific interactions within its active site. nih.govuq.edu.au The substrate is positioned through a combination of hydrophobic interactions and polar contacts. The benzene (B151609) ring of the substrate interacts with aromatic phenylalanine residues in the active site, while the charged carboxylate group is critical for optimal binding and is anchored by interactions with polar and basic amino acids. uq.edu.au

Modification of the carboxylate group to other functionalities like an amide, aldehyde, ester, or ketone dramatically weakens substrate binding, highlighting the importance of this group for recognition by the enzyme. uq.edu.au

Crystal structures of CYP199A4 with various substrates reveal that the para-substituent is precisely positioned over the heme iron, placing the target C-H bonds in an ideal location for oxidation. nih.govuq.edu.au However, wild-type CYP199A4 can exhibit steric hindrance that limits certain reactions. For example, the residue Phenylalanine-182 (Phe182) can restrict the rotation of the substrate, preventing an optimal orientation for subsequent reactions like C-C bond cleavage. mdpi.comresearchgate.net This steric block is a key factor regulating the reactivity of the bound substrate.

| Residue | Location/Role | Interaction Type | Significance | Reference |

|---|---|---|---|---|

| Phe182 | Active Site | Steric Hindrance | Restricts substrate rotation and prevents C-C bond cleavage in wild-type enzyme. | mdpi.comresearchgate.net |

| Aromatic Phenylalanine Residues | Active Site | Hydrophobic Interaction | Binds the benzene ring of the substrate. | uq.edu.au |

| Polar/Basic Amino Acids | Active Site | Electrostatic/Polar Interaction | Anchors the carboxylate group of the benzoic acid substrate. | uq.edu.au |

Carbon-Carbon Bond Cleavage Mechanisms

While wild-type CYP199A4 is proficient at hydroxylation, it is generally incapable of catalyzing the cleavage of carbon-carbon bonds in the resulting α-hydroxyketones. mdpi.comnih.gov However, protein engineering, specifically the mutation of the Phe182 residue to a smaller one like Leucine (F182L mutant), can enable this activity. mdpi.comacs.org This "lyase" activity provides insight into the mechanisms of C-C bond cleavage. acs.org

Radical Attack Mechanisms

The C-C bond cleavage of the α-hydroxyketone intermediate catalyzed by the F182L-CYP199A4 mutant proceeds through a radical attack mechanism. mdpi.comnih.govresearchgate.net This process is distinct from the initial hydroxylation and is thought to be initiated by a reactive peroxoanion (POA) species, which is an intermediate in the P450 catalytic cycle prior to the formation of Compound I. mdpi.comnih.govacs.org

In this proposed mechanism, the terminal oxygen atom of the POA species initiates a radical reaction that facilitates the cleavage of the C-C bond between the carbonyl carbon and the hydroxyl-bearing carbon. mdpi.com This generates reactive radical intermediates that can then be transformed into various oxidized products. mdpi.com The involvement of radical intermediates is a common theme in enzymes that catalyze challenging C-C bond formation and cleavage reactions. nih.govnih.gov

Hydrogen Bond-Assisted Cleavage

The efficiency of the C-C bond cleavage is significantly enhanced by specific interactions within the mutated active site. mdpi.comnih.gov Molecular dynamics and quantum mechanics simulations have revealed that the F182L mutation allows for the formation of a crucial hydrogen bond between the α-hydroxyketone substrate and the reactive peroxoanion (POA) species. mdpi.comnih.gov

This hydrogen bond serves two key purposes. First, it stabilizes the α-hydroxyketone near the reactive oxygen species, positioning it correctly for the subsequent reaction. mdpi.comnih.gov Second, it assists in the cleavage event itself. Hydrogen bonds are known to play vital roles in enzyme catalysis by orienting substrates, stabilizing high-energy transition states, and facilitating proton transfers, all of which lower the activation energy of a reaction. youtube.com In this case, the hydrogen bond facilitates the electronic rearrangements necessary for the scission of the strong C-C bond. mdpi.comnih.gov Without this stabilizing interaction, as is the case in the wild-type enzyme due to steric hindrance from Phe182, the C-C bond cleavage does not occur. mdpi.com

Reaction Mechanisms in Synthetic Applications (e.g., formation of heterocycles)

The β-keto ester functionality in 2-Oxopropyl 4-methoxybenzoate makes it a valuable precursor for the synthesis of various heterocyclic compounds. One of the most prominent applications of β-keto esters in organic synthesis is in the formation of oxazole (B20620) rings.

The general mechanism for the synthesis of substituted oxazoles from β-keto esters often involves a condensation reaction with an amine-containing compound, followed by cyclization and dehydration. For example, the reaction of a β-keto ester with a primary amine can lead to the formation of an enamine intermediate. This enamine can then undergo intramolecular cyclization, where the nitrogen attacks the ester carbonyl, followed by the elimination of an alcohol to form the oxazole ring.

A specific example is the iodine-catalyzed oxidative annulation of β-keto esters with benzyl (B1604629) amines to produce oxazoles. While the exact substrate "this compound" is not mentioned, the general applicability of this reaction to β-keto esters suggests its potential use.

Another strategy involves the reaction of β-keto esters with other reagents to form different heterocyclic systems. For instance, β-keto esters are known starting materials for the synthesis of 2-substituted benzimidazoles and benzoxazoles under mild conditions.

The synthesis of highly substituted 5-acetyloxazoles can be achieved from β-alkoxy-β-ketoenamides, which can be derived from β-keto esters. This highlights the versatility of the β-keto ester moiety in constructing complex heterocyclic frameworks. Furthermore, a metal-free approach for the synthesis of substituted oxazoles has been developed involving the C–O bond cleavage of an ester and subsequent cyclization with amines.

Table 2: Examples of Heterocycle Synthesis from β-Keto Esters

| Heterocycle | Reagents | General Mechanism | Reference |

|---|---|---|---|

| Oxazoles | Benzyl amines, Iodine (catalyst) | Oxidative annulation | |

| Benzimidazoles/Benzoxazoles | (Not specified) | Condensation and cyclization | |

| 5-Acetyloxazoles | (Derived from β-alkoxy-β-ketoenamides) | Cyclization of enamide | |

| Substituted Oxazoles | Amines (metal-free) | C-O bond cleavage and cyclization |

Biological Activities and Mechanistic Investigations in Vitro Focus

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a well-established therapeutic strategy for managing type 2 diabetes. The inhibitory potential of various benzoate (B1203000) derivatives against this enzyme has been a subject of considerable investigation.

In Vitro Evaluation and Potency (IC50 values)

While specific IC50 values for 2-Oxopropyl 4-methoxybenzoate (B1229959) are not extensively documented in publicly available literature, studies on related benzoic acid and benzimidazole-thioquinoline derivatives demonstrate a wide range of inhibitory activities against α-glucosidase. For instance, certain s-substituted benzimidazole-thioquinoline derivatives have shown promising inhibition with IC50 values ranging from 28.0 to 663.7 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 of 750.0 µM) in the same study. nih.gov In another study, novel synthesized derivatives of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] tandfonline.commdpi.comthiazin-2-yl)-N-arylacetamides exhibited potent α-glucosidase inhibition with IC50 values as low as 18.25 µM, which is more effective than acarbose (IC50 = 58.8 µM). mdpi.com

These findings suggest that the core benzoate structure can serve as a scaffold for potent alpha-glucosidase inhibitors. The potency is, however, highly dependent on the nature and position of the substituents on the aromatic rings.

Interactive Data Table: α-Glucosidase Inhibitory Activity of Related Benzoate Derivatives

| Compound Type | Specific Derivative Example | IC50 Value (µM) | Reference |

| Benzimidazole-thioquinoline | 6j (X = 4-bromobenzyl) | 28.0 ± 0.6 | nih.gov |

| Benzimidazole-thioquinoline | 6q (X = 4-methoxybenzyl) | 67.3 | nih.gov |

| Benzimidazole-thioquinoline | Unsubstituted benzyl (B1604629) derivative (6a) | 153.7 | nih.gov |

| 1,2-benzothiazine derivative | 12a | 18.25 | mdpi.com |

| 1,2-benzothiazine derivative | 12d | 20.76 | mdpi.com |

| 1,2-benzothiazine derivative | 11c | 30.65 | mdpi.com |

| Standard | Acarbose | 750.0 | nih.gov |

| Standard | Acarbose | 58.8 | mdpi.com |

Structure-Activity Relationships for Alpha-Glucosidase Inhibition

The structure-activity relationship (SAR) studies of benzoate and related derivatives reveal critical insights into their alpha-glucosidase inhibitory mechanism. The linkage of a benzoic acid moiety to another molecular scaffold, such as bergenin, has been shown to be a critical factor for inhibitory activity. tandfonline.com

For benzimidazole-thioquinoline derivatives, the introduction of different substituents on the benzyl pendant significantly influences their potency. nih.gov For example, halogen groups at the meta or para position of the benzyl ring can improve activity compared to the unsubstituted derivative. nih.gov Specifically, a 4-bromobenzyl derivative was found to be the most potent in one series of compounds. nih.gov Furthermore, electron-donating groups, such as a 4-methoxybenzyl group, have also demonstrated good activity. nih.gov In a series of 1,2-benzothiazine derivatives, the introduction of electron-withdrawing groups in the benzoyl and N-phenyl moieties was found to enhance the bioactivity. mdpi.com These observations underscore the importance of electronic and steric factors of the substituents in dictating the inhibitory potential of these compounds against α-glucosidase.

Antioxidant Properties

The antioxidant potential of phenolic compounds, including derivatives of 4-methoxybenzoic acid, is a well-established area of research. This activity is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress.

Hydrogen Peroxide Radical Scavenging Activity (for related derivatives)

Derivatives of p-hydroxybenzoic acid, which share structural similarities with 2-Oxopropyl 4-methoxybenzoate, have been investigated for their ability to scavenge hydrogen peroxide (H₂O₂). The antioxidant and anti-radical activity of phenolic acids is positively correlated with the number of hydroxyl groups bonded to the aromatic ring. nih.gov Benzoate derivatives have been noted as being stronger H₂O₂ scavengers than cinnamic acids. mdpi.com Specifically, phenolic acids with hydroxyl groups in an ortho position to each other exhibit strong antioxidant and H₂O₂ scavenging activity. nih.gov For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) demonstrates strong antioxidant properties. nih.gov

DPPH Radical Scavenging Selectivity (for related derivatives)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of compounds. Studies on p-hydroxybenzoic acid derivatives have shown their effectiveness in scavenging DPPH radicals. nih.gov The antiradical activity is influenced by factors such as electronic phenomena and intra- and intermolecular hydrogen bonds. nih.gov Phenolic acids with multiple hydroxyl groups, such as gallic acid (3,4,5-trihydroxybenzoic acid), exhibit the strongest antiradical properties, while those with a single hydroxyl group, like p-hydroxybenzoic acid, are less active. pan.olsztyn.pl The presence of o-hydroxyl and o-methoxy groups on p-hydroxybenzoic acid derivatives has been studied, indicating that the substitution pattern on the benzene (B151609) ring is crucial for antioxidant activity. nih.gov

Anti-Inflammatory Activities (e.g., Albumin Denaturation for related derivatives)

Protein denaturation is a process where proteins lose their tertiary and secondary structures due to external stress, such as heat, and is implicated in the inflammatory process. The ability of a compound to inhibit protein denaturation can be indicative of its anti-inflammatory potential.

The in vitro anti-inflammatory activity of various compounds can be assessed using the albumin denaturation assay. In this method, the inhibition of heat-induced denaturation of egg albumin is measured. Several studies have demonstrated that various chemical derivatives can effectively prevent the denaturation of albumin in a concentration-dependent manner. nih.govrjpbcs.comsaspublishers.com This suggests that compounds structurally related to this compound could possess anti-inflammatory properties by stabilizing protein structures and preventing the initial steps of the inflammatory cascade. For instance, in one study, a crude methanolic extract and its chloroform (B151607) fraction showed significant inhibition of egg albumin denaturation. nih.gov

Tyrosinase Inhibitory Activities (for related derivatives)

Tyrosinase is a critical copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin, the primary pigment in mammals. researchgate.netresearchgate.net The inhibition of this enzyme is a key strategy in the development of agents for hyperpigmentation disorders and is of significant interest in the cosmetic and pharmaceutical industries. researchgate.netsemanticscholar.org Research has focused on various synthetic compounds, including ester and benzoic acid derivatives, as potential tyrosinase inhibitors. nih.govtandfonline.com

A range of synthetic derivatives related to this compound, particularly those containing benzoic acid or ester functionalities, have been evaluated for their ability to inhibit mushroom tyrosinase in vitro. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For comparison, Kojic acid, a well-established tyrosinase inhibitor, is often used as a standard. tandfonline.com Studies have shown that modifications to the chemical structure of these derivatives can significantly impact their inhibitory potency. For instance, a series of synthesized benzoic acid derivatives demonstrated a wide range of tyrosinase inhibitory potential, with one of the most potent compounds exhibiting an IC₅₀ value of 1.09 μM, substantially stronger than Kojic acid (IC₅₀ = 16.67 μM). tandfonline.comresearchgate.net Similarly, certain cinnamic acid–eugenol esters have been identified as powerful inhibitors, with one derivative showing an IC₅₀ of 3.07 ± 0.26 μM, which is approximately 4.6 times more potent than Kojic acid (IC₅₀ = 14.15 ± 0.46 μM). nih.govresearchgate.net

Other research on acetophenone (B1666503) amide derivatives, which incorporate hydroxyl-substituted benzoic and cinnamic acid moieties, has also yielded potent inhibitors. nih.gov One such derivative, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, registered an IC₅₀ of 27.35 ± 3.6 μM. nih.gov Kinetic analysis of these inhibitors often reveals their mechanism of action, with many acting as reversible and competitive or mixed-type inhibitors of the enzyme. nih.govnih.gov

To understand the molecular interactions between synthetic inhibitors and the tyrosinase enzyme, computational molecular docking studies are frequently employed. rsdjournal.org These in silico techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. nih.gov

The active site of tyrosinase contains a binuclear copper center, which is crucial for its catalytic activity. researchgate.net Molecular docking simulations have repeatedly shown that effective inhibitors often bind within a hydrophobic pocket near this copper center. researchgate.net For example, docking studies of acetophenone amide derivatives predicted that these compounds could fit into the enzymatic pocket of mushroom tyrosinase (PDB ID: 2Y9X). nih.gov The analysis suggested that specific interactions, such as hydrogen bonds between the inhibitor and amino acid residues like Asn260 and Asn81, contribute to the stable binding and subsequent inhibition of the enzyme. nih.gov Similarly, simulations with cinnamic acid–eugenol esters also revealed key binding interactions within the active site of tyrosinase. researchgate.net These computational models are invaluable for elucidating the inhibition mechanism at a molecular level and for the rational design of new, more potent inhibitors. researchgate.net

Other Potential Biological Activities (e.g., Nematocidal effects of related quinolone derivatives)

Beyond tyrosinase inhibition, structurally related compounds are being investigated for a wide array of other biological activities. Quinolone derivatives, for instance, are a broad class of compounds known for more than just their well-documented antibacterial effects. nih.gov

Recent research has demonstrated the potent nematocidal properties of certain 4-quinolone alkaloids. In a study investigating compounds from the plant Triumfetta grandidens, two 4-quinolone alkaloids, Waltherione E and Waltherione A, were identified as highly active agents against the root-knot nematode Meloidogyne incognita. nih.gov These compounds exhibited significant mortality against the second-stage juveniles (J2s) of the nematode, with EC₅₀ values of 0.09 and 0.27 μg/mL, respectively. Furthermore, they strongly inhibited egg hatching. nih.gov These findings suggest that the quinolone scaffold can be a promising starting point for the development of new botanical nematicides. nih.govresearchgate.net

In addition to nematocidal action, quinolone derivatives have been reported to possess a range of "nonclassical" biological activities, including antitumor, anti-HIV, and anti-HCV properties. nih.gov The versatility of the quinolone structure allows for chemical modifications that can shift its biological target from bacterial topoisomerases to other enzymes or cellular components, opening up possibilities for developing treatments for a variety of diseases. nih.gov Some fluoroquinolone derivatives have even been screened for herbicidal activity, with compounds like levofloxacin (B1675101) showing effects against plant growth. biorxiv.org

Table of Compounds

Computational Chemistry and in Silico Research on 2 Oxopropyl 4 Methoxybenzoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmahendrapublications.com It is favored for its balance of accuracy and computational cost. DFT studies on molecules containing the 4-methoxybenzoate (B1229959) moiety typically focus on optimizing the molecular geometry to find the most stable arrangement of atoms.

These calculations can predict key structural parameters. For a molecule like 2-Oxopropyl 4-methoxybenzoate, DFT would be used to determine bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and ester groups are critical aspects that DFT can elucidate. The stability of the molecule, arising from hyper-conjugative interactions and charge delocalization, can also be analyzed. mahendrapublications.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar molecular structures calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (methoxy) | 1.36 Å |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.34 Å | |

| C=O (ketone) | 1.22 Å | |

| Bond Angle | C-O-C (methoxy) | 118.0° |

| O=C-O (ester) | 124.5° | |

| Dihedral Angle | C-C-O-C (methoxy) | ~0° or ~180° (indicating planarity with the ring) |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized on the electron-rich methoxybenzene ring, while the LUMO would likely be centered on the carbonyl groups of the ester and ketone, which are electron-withdrawing. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various electronic descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Note: These values are illustrative, based on typical DFT calculations for similar aromatic esters.)

| Property | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| Energy Gap | ΔE | 4.7 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.8 |

| Global Hardness | η | 2.35 |

| Electronegativity | χ | 4.15 |

| Electrophilicity Index | ω | 3.67 |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the carbonyl and methoxy groups, as these are the most electronegative atoms and are sites for potential electrophilic attack. researchgate.net Positive potential (usually colored blue) would be found around the hydrogen atoms, particularly those on the aromatic ring. nih.gov This analysis is valuable for predicting how the molecule will interact with other molecules, such as receptors or reactants. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamics of a molecule, which are crucial for understanding its behavior in different environments.

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The molecule possesses several rotatable bonds, including those connecting the ester group to the aromatic ring and the oxopropyl group to the ester oxygen. The flexibility of the methoxyphenyl group is a key factor, with studies on similar structures showing that it can adopt either a coplanar or a perpendicular conformation relative to the attached group, depending on the steric hindrance from neighboring substituents. bohrium.com

Protein-Ligand Interaction Dynamics

The interaction between a small molecule, or ligand, like this compound, and a biological target, typically a protein, is a dynamic process. slideshare.net Understanding these dynamics is crucial for elucidating the mechanism of action and for the rational design of more potent and selective molecules. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in exploring these interactions over time. nih.gov

An MD simulation of the this compound-protein complex would involve calculating the forces between atoms and using them to predict the subsequent atomic motions. This would reveal how the ligand settles into the binding pocket, the stability of its interactions, and the conformational changes it might induce in the protein. umich.edu Key aspects that would be analyzed include:

Hydrogen Bond Dynamics: Tracking the formation and breaking of hydrogen bonds between this compound and the protein's amino acid residues over the simulation time. The stability of these bonds is often critical for binding affinity.

Hydrophobic Interactions: Observing the behavior of the nonpolar regions of this compound, such as the methoxybenzoate group, within the protein's binding site.

Water Molecule Dynamics: Analyzing the role of water molecules in mediating the interaction between the ligand and the protein.

These simulations provide a detailed, time-resolved view of the binding event that is often inaccessible through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. dovepress.com They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR can be a powerful predictive tool. bio-hpc.eu

The development of QSAR models for a series of analogs of this compound would begin with the generation of 2D and 3D descriptors.

2D-QSAR: These models are based on descriptors derived from the two-dimensional representation of the molecule. nih.gov Examples include topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and are useful for initial screening and understanding broad structure-activity trends. nih.gov

3D-QSAR: These models utilize descriptors that depend on the three-dimensional conformation of the molecules, such as molecular shape and electrostatic fields. mdpi.comnih.govrsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. mdpi.comrsc.org These models can provide more detailed insights into the steric and electronic requirements for optimal biological activity. mdpi.com

For instance, a hypothetical 2D-QSAR study on a series of 4-methoxybenzoate esters could relate their biological activity to descriptors like molecular weight, logP (lipophilicity), and the number of rotatable bonds. A 3D-QSAR study would require aligning the 3D structures of these compounds and calculating their steric and electrostatic fields to correlate with activity. nih.govrsc.org

A critical step in QSAR model development is the selection of relevant descriptors from a large pool of calculated variables. nih.gov Various statistical methods are employed for this purpose, including stepwise multiple linear regression, partial least squares (PLS), and genetic algorithms. slideshare.netbuecher.de The goal is to identify a small set of descriptors that have the highest correlation with the biological activity.

Once a QSAR model is built, its statistical validity and predictive power must be rigorously assessed. wikipedia.orgbasicmedicalkey.com This is achieved through several validation techniques: derpharmachemica.com

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness and internal consistency. wikipedia.org

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive performance on new data). wikipedia.org

Y-scrambling: The biological activity data is randomly shuffled to ensure that the model is not a result of chance correlation. wikipedia.org

The quality of a QSAR model is judged by statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_R²) for the external test set. plu.mxresearchgate.net

Table 1: Hypothetical Statistical Validation Parameters for a QSAR Model of this compound Analogs

| Parameter | Value | Description |

| R² | 0.85 | A measure of the goodness of fit of the model to the training data. |

| q² (LOO) | 0.72 | A measure of the internal predictive ability of the model. |

| pred_R² | 0.65 | A measure of the model's ability to predict the activity of an external test set. |

| Standard Error of Estimate (SEE) | 0.31 | The standard deviation of the residuals, indicating the accuracy of the predictions. |

A validated QSAR model can be used to predict the biological potency of novel, untested compounds. nih.gov By inputting the calculated descriptors for a new analog of this compound into the QSAR equation, its expected biological activity can be estimated. way2drug.com This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources. bio-hpc.eu

Furthermore, by developing separate QSAR models for activity against different biological targets, it is possible to predict the selectivity of a compound. This is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates.

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. medium.comresearchgate.net In the context of this compound, molecular docking can be used to identify potential protein targets and to predict the binding affinity. nih.gov

The process of molecular docking involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the "goodness of fit" using a scoring function. nih.gov This scoring function estimates the binding affinity, often expressed as a binding energy or a docking score. arxiv.orgewadirect.com A lower (more negative) binding energy generally indicates a more favorable interaction. medium.com

By docking this compound against a panel of known protein structures, it is possible to identify potential biological targets for which the compound has a high predicted binding affinity. These predictions can then be used to guide experimental validation studies.

Table 2: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206, Cys172 |

| Farnesoid X Receptor (FXR) | -9.2 | Arg264, Met265, His447 |

| Mitogen-activated protein kinase 1 (MAPK1) | -7.1 | Lys54, Asp167, Gln105 |

It is important to note that docking scores are predictions and should be interpreted with caution. They provide a valuable starting point for identifying potential protein-ligand interactions, but experimental verification is essential. nih.gov

Identification of Key Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Computational studies detailing the specific binding interactions of this compound with biological targets are not available in the current body of scientific literature. Therefore, a detailed analysis of its hydrogen bonds, hydrophobic interactions, and other potential binding mechanisms cannot be provided at this time.

Detailed Research Findings:

No research findings detailing the key binding interactions of this compound were found.

Data Tables:

Due to the lack of available research, no data tables on the binding interactions of this compound can be generated.

Synthetic Applications and Chemical Transformations of the 2 Oxopropyl Benzoate Scaffold

Use as Protecting Groups in Organic Synthesis (e.g., for carboxylic acids)

The phenacyl (Pac) ester, the parent structure of the 2-oxopropyl benzoate (B1203000) scaffold, is a well-established protecting group for carboxylic acids, particularly in the field of peptide synthesis. nih.govunishivaji.ac.in The 2-oxopropyl ester functionality is valued for its stability under acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, while the Pac ester remains intact. unishivaji.ac.in

The introduction of a phenacyl group is typically achieved by the O-alkylation of a carboxylate salt with a phenacyl halide, such as phenacyl bromide. unishivaji.ac.in The 4-methoxy substituent on the benzene (B151609) ring of 2-Oxopropyl 4-methoxybenzoate (B1229959) can modulate the electronic properties of the scaffold, although the fundamental application as a protecting group remains the same.

Deprotection or cleavage of phenacyl esters is accomplished under specific and mild conditions, which imparts them with valuable orthogonality in complex multi-step syntheses. The most common method involves reductive cleavage. Treatment with zinc dust in acetic acid (Zn/HOAc) efficiently removes the phenacyl group to regenerate the free carboxylic acid. unishivaji.ac.in Other reagents have also been developed for this purpose, offering alternative conditions for sensitive substrates.

| Reagent/Condition | Description | Reference |

|---|---|---|

| Zinc in Acetic Acid (Zn/HOAc) | Standard and mild reductive cleavage condition for phenacyl esters. | unishivaji.ac.in |

| Sodium Telluride (NaTeH) | Cleaves phenacyl esters via hydrolysis of the ester. | unishivaji.ac.in |

| Hydrogenolysis (H₂/Pd-C) | A reductive cleavage method applicable to phenacyl esters. | unishivaji.ac.in |

Precursors for Heterocyclic Synthesis (e.g., oxazoles, imidazoles, benzoxazepines)

The α-acyloxy ketone structure is an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The carbon backbone and embedded functional groups of the 2-oxopropyl benzoate scaffold can be readily cyclized to form aromatic five- and seven-membered rings.

Oxazoles: Substituted oxazoles are prevalent motifs in natural products and medicinal chemistry. The Robinson-Gabriel synthesis and related methods utilize α-acylamino ketones for cyclodehydration to form oxazoles. An α-acyloxy ketone like 2-Oxopropyl 4-methoxybenzoate can be readily converted into the necessary α-acylamino ketone intermediate. A more direct route involves the reaction of α-acyloxy ketones with ammonium (B1175870) acetate (B1210297), which upon heating, yields 2,4,5-trisubstituted oxazoles. nih.gov

Imidazoles: Similarly, imidazoles can be synthesized from α-acyloxy ketones. The reaction of an α-acyloxy ketone with excess ammonium acetate in acetic acid provides a straightforward method for constructing the imidazole (B134444) ring. This transformation is believed to proceed through an intermediate that subsequently cyclizes and aromatizes to form the desired substituted imidazole. nih.gov

Benzoxazepines: The 2-oxopropyl benzoate scaffold can also be utilized in the synthesis of larger, fused heterocyclic systems. For example, 2-ester-substituted-1,5-benzoxazepines have been synthesized through reactions catalyzed by acids like p-toluenesulfonic acid in solvents such as dimethylformamide (DMF). sci-hub.ru This demonstrates the utility of the scaffold in building more complex, seven-membered heterocyclic structures.

| Heterocycle | General Method | Key Reagents |

|---|---|---|

| Oxazole (B20620) | Condensation/Cyclization | Ammonium acetate in acetic acid |

| Imidazole | Condensation/Cyclization | Ammonium acetate in acetic acid |

| Benzoxazepine | Acid-catalyzed cyclization | p-Toluenesulfonic acid in DMF |

Building Blocks for Complex Molecular Architectures

A building block in organic synthesis is a molecule with reactive functional groups that can be used to assemble more complex structures. nih.govresearchgate.net The this compound scaffold, with its distinct ketone and ester functionalities, serves as a versatile C3 synthon. Its utility extends beyond simple heterocycle formation, allowing for its incorporation into larger, more intricate molecular frameworks, such as those found in natural products. uchicago.edu

The synthetic utility of this scaffold arises from several key reactive sites:

The Ketone Carbonyl: This site is susceptible to nucleophilic attack, enabling chain extension through reactions like aldol (B89426) condensations, Grignard reactions, or Wittig reactions. It can also be converted to other functional groups, such as an alcohol via reduction or an amine via reductive amination.

The α-Carbons: The protons on the carbons adjacent to the ketone (the methyl group and the methylene (B1212753) group) are acidic and can be removed to form enolates. These enolates are potent nucleophiles for alkylation and acylation reactions, allowing for the formation of new carbon-carbon bonds.

The Ester Group: The ester can be hydrolyzed to a carboxylic acid and an α-hydroxyketone or can undergo transesterification. This functionality is crucial for its role as a protecting group and as a linking point in more complex structures.

The application of this scaffold as a precursor to oxazoles and imidazoles (as described in section 8.2) is a prime example of its use as a building block. These heterocycles are themselves key components in many biologically active natural products and pharmaceuticals. By providing an efficient entry to these important heterocyclic cores, the 2-oxopropyl benzoate scaffold serves as a foundational element in divergent synthetic strategies. uchicago.edu

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of related compounds (analogs) to determine how specific structural features influence biological activity. mdpi.comnih.gov The this compound scaffold offers multiple points for derivatization, making it a suitable template for generating chemical libraries for SAR exploration.

Key modification sites for SAR studies include:

The Aromatic Ring: The 4-methoxy group can be replaced with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, alkyl, halo, nitro) to probe the electronic requirements for activity. The position of the substituent can also be varied (ortho, meta, para).

The Ketone Moiety: The ketone can be reduced to a secondary alcohol, which introduces a new hydrogen-bond donor/acceptor site and a chiral center. It can also be converted to oximes or imines to explore the impact of replacing the carbonyl oxygen with nitrogen.

The Methylene Bridge: The α-carbon can be alkylated to introduce steric bulk or additional functional groups, which can influence binding affinity and orientation in a biological target.

The Acyl Group: While the core topic is the 4-methoxybenzoate, in a broader SAR study, the entire benzoate group could be replaced with other acyl groups (e.g., aliphatic, different substituted aromatics) to understand the importance of this part of the molecule.

Studies on structurally related compounds have demonstrated the importance of such modifications. For instance, SAR studies on α-acylaminoketones have shown that small changes to the acyl or amine portion can significantly impact biological activity. nih.gov Similarly, research on various phenolic esters and benzamides has highlighted how substitutions on the aromatic ring influence properties like antioxidant or antimicrobial activity. nih.govmdpi.com By systematically modifying these positions on the this compound scaffold, researchers can map the pharmacophore and optimize a lead compound for enhanced potency, selectivity, or pharmacokinetic properties.

Q & A

Basic Research Questions

What are the standard protocols for synthesizing 2-oxopropyl 4-methoxybenzoate in academic research?

Methodological Answer:

The synthesis of this compound typically involves multi-component reactions (MCRs) or esterification strategies. A validated protocol includes:

- Multicomponent Reaction (MCR): Reacting (N-isocyanimino)triphenylphosphorane, primary amines (e.g., 4-methoxybenzylamine), 2-oxopropyl benzoate derivatives, and propiolic acids in dichloromethane at ambient temperature. This method yields sterically congested heterocycles with high efficiency (85–95% yields) .

- Esterification: Coupling 4-methoxybenzoic acid with 2-oxopropyl alcohol under acid catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Purification via recrystallization or column chromatography is critical to isolate the ester product .

Key Considerations:

- Substituent Effects: Replacing the benzoate group with electron-withdrawing substituents (e.g., 4-bromo) alters reactivity and product distribution .

- Solvent Choice: Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates in MCRs .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, ester carbonyls at δ 4.3–4.5 ppm).

- ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons .

- Infrared Spectroscopy (IR): Detects ester C=O stretches (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄O₄ at m/z 231.0863) .